4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine
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Overview
Description
4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-(tert-butyl)-6-methoxy-1,3,5-triazine with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the ethylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butylcatechol: Another compound with a tert-butyl group, used primarily as an antioxidant and stabilizer.
Uniqueness
4-(tert-Butyl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62706-28-9 |
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Molecular Formula |
C10H18N4O |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
4-tert-butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N4O/c1-6-11-8-12-7(10(2,3)4)13-9(14-8)15-5/h6H2,1-5H3,(H,11,12,13,14) |
InChI Key |
WXARVDYVLRRYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C(C)(C)C)OC |
Origin of Product |
United States |
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